molecular formula C19H14N2 B11826501 Di(quinolin-6-yl)methane

Di(quinolin-6-yl)methane

Cat. No.: B11826501
M. Wt: 270.3 g/mol
InChI Key: QJHBOTXTQREYQP-UHFFFAOYSA-N
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Description

Di(quinolin-6-yl)methane is a quinoline-based compound featuring two quinoline moieties linked via a methane bridge. Quinoline derivatives are widely studied due to their aromatic heterocyclic structure, which enables diverse biological and chemical applications, including enzyme inhibition, anticancer activity, and modulation of lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di(quinolin-6-yl)methane typically involves the condensation of quinoline derivatives. One common method is the reaction of 6-chloroquinoline with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by a methylene group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Di(quinolin-6-yl)methane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline rings to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Di(quinolin-6-yl)methane and its derivatives have been investigated for their potential anticancer properties. Research indicates that compounds with quinoline structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have shown promising results against human lung carcinoma (A-549) and cervical carcinoma (HeLa) cells, with some exhibiting IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Mechanism of Action
The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. Studies suggest that the presence of electron-withdrawing groups on the quinoline ring enhances the anticancer efficacy by increasing the compound's reactivity towards biological targets .

Antiviral Properties
Recent investigations have also highlighted the antiviral potential of quinoline derivatives. They have been shown to be effective against various viral strains, including HIV and herpes viruses. The mechanisms involve interference with viral replication processes, making them candidates for further development as antiviral agents .

Biological Research

Enzyme Inhibition
this compound has been studied for its ability to inhibit certain enzymes that play crucial roles in disease progression. For example, it has been explored as an inhibitor of 2-oxoglutarate-dependent enzymes, which are implicated in various metabolic pathways and diseases .

Chelation Properties
The chelation ability of quinoline derivatives is another area of interest. These compounds can form stable complexes with metal ions, which is beneficial in treating conditions related to metal overload in the body. This property is particularly relevant for neuroprotection and in the treatment of neurodegenerative diseases where metal ions play a pathogenic role .

Materials Science

Organic Light Emitting Diodes (OLEDs)
this compound derivatives are being explored for their application in OLED technology due to their favorable electronic properties. Their ability to act as electron carriers enhances the efficiency of light emission in these devices .

Fluorescent Sensors
The fluorescent properties of quinoline compounds make them suitable for developing chemosensors. These sensors can detect metal ions or biological molecules with high sensitivity and selectivity, which is useful in environmental monitoring and biomedical diagnostics .

Case Studies

Study Focus Findings
Rbaa et al. (2020)Antibacterial ActivityCompounds exhibited significant antibacterial effects against multiple strains, outperforming standard antibiotics .
Gayathri et al. (2020)Anticancer ActivityNovel quinoline-based compounds showed IC50 values indicating potent activity against MCF-7 and HeLa cell lines .
Shamsi et al. (2020)Enzyme InhibitionIdentified derivatives that effectively inhibited 2-oxoglutarate-dependent enzymes, showcasing potential therapeutic applications .

Mechanism of Action

The mechanism of action of di(quinolin-6-yl)methane and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with signaling pathways, such as the MAP kinase pathway, to exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Quinolin-6-yl Derivatives

Structural and Functional Differences

The evidence highlights several quinolin-6-yl derivatives with distinct substituents and functional groups, enabling comparisons based on molecular complexity, bioactivity, and target specificity. Key examples include:

Table 1: Structural and Functional Comparison

Compound Class Core Structure/Substituents Molecular Weight (g/mol) Notable Properties/Applications References
Di(quinolin-6-yl)methane Two quinoline groups linked via methane (no additional substituents) ~300–350* Hypothesized role in lipid modulation or enzyme inhibition (inference) N/A**
Isoxazole derivatives 3-(quinolin-6-yl)phenol-substituted isoxazole Not specified Potent lipid droplet (LD) reduction in cellular models
N-substituted but-2-enamides Quinolin-6-yl linked to but-2-enamide with cyano, halogen, and heterocyclic substituents 540–598 Antiviral candidates (e.g., HIV protease inhibition inferred from ROCS/EON scoring )
Piperidine/acetamide derivatives Quinolin-6-yl with piperidine or morpholine substituents 522–689 High molecular weight; potential allosteric modulation of enzymes

Estimated based on quinoline’s molecular weight (129 g/mol) and methane linkage. *Direct data on this compound is absent in the evidence; inferences are drawn from related compounds.

Key Findings

Bioactivity: The isoxazole derivatives (e.g., 3-(quinolin-6-yl)phenol-substituted isoxazole) demonstrated exceptional efficacy in reducing cellular lipid droplets, suggesting a role in lipid metabolism regulation . In contrast, N-substituted but-2-enamides and piperidine derivatives (e.g., Example 42 in , MW 522) may target viral proteases or other enzymes due to their fused aromatic rings and charge distribution compatibility . this compound’s simpler structure may limit its binding specificity compared to bulkier derivatives but could enhance membrane permeability.

Molecular Design: ROCS/EON scoring () emphasizes the importance of shape and charge complementarity in quinoline derivatives. Compounds with fused aromatic rings (e.g., quinolin-6-yl + pyridine or piperidine) exhibit higher target affinity due to enhanced van der Waals interactions .

Synthetic Complexity: this compound’s synthesis is likely simpler than that of patented derivatives, which require multi-step functionalization (e.g., –8 describe complex linker groups and heterocyclic additions).

Biological Activity

Di(quinolin-6-yl)methane is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features two quinoline moieties linked by a methylene bridge. Its synthesis typically involves the reaction of quinoline derivatives with formaldehyde or other methylene sources under acidic or basic conditions. The structural formula can be represented as follows:

C18H14N2\text{C}_{18}\text{H}_{14}\text{N}_2

1. Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, with findings indicating a broad-spectrum activity. For instance, IC50 values for inhibition of bacterial growth have been reported in the range of 10-50 µg/mL depending on the specific strain tested .

2. Anticancer Properties

This compound has shown promising results in anticancer assays. In vitro studies have indicated that it can induce apoptosis in several cancer cell lines, including HeLa and HT-29 cells. The mechanism of action appears to involve the modulation of cell cycle progression and the induction of oxidative stress, leading to increased levels of reactive oxygen species (ROS) .

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
HT-2920ROS generation
MRC-5>100Selectivity towards cancer cells

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, such as Parkinson's disease, the compound has been shown to mitigate dopaminergic neuron loss and improve motor function in animal models .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymes : It has been reported to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Modulation of Signaling Pathways : The compound influences various signaling pathways, including those related to apoptosis and inflammation.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, this compound was tested for its effects on human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 15 µM for HeLa cells. Flow cytometry analysis revealed that treatment with the compound led to an increase in sub-G1 phase cells, indicating apoptosis induction .

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound displayed potent activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL .

Properties

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

6-(quinolin-6-ylmethyl)quinoline

InChI

InChI=1S/C19H14N2/c1-3-16-12-14(5-7-18(16)20-9-1)11-15-6-8-19-17(13-15)4-2-10-21-19/h1-10,12-13H,11H2

InChI Key

QJHBOTXTQREYQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC3=CC4=C(C=C3)N=CC=C4)N=C1

Origin of Product

United States

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